

An In-depth Technical Guide to the Chemical Properties of (Z)-GW 5074

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Z)-GW 5074	
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This technical guide provides a comprehensive overview of the chemical and biological properties of **(Z)-GW 5074**, a potent and selective inhibitor of c-Raf kinase. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and signaling pathway interactions.

Chemical and Physical Properties

(Z)-GW 5074, with the IUPAC name (3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one, is a synthetic organic compound belonging to the indolinone class.[1][2] Its core structure features a disubstituted oxindole moiety.[3]



Property	Value	Reference
Molecular Formula	C15H8Br2INO2	[1][4][5][6]
Molecular Weight	520.94 g/mol	[1]
Exact Mass	518.7967 Da	[5]
CAS Number	220904-83-6	[1][4][6]
Appearance	Solid powder	[5]
Purity	≥95% to ≥98% (mixture of cis and trans isomers)	[4][5][6]
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 1 mM). [4] Soluble in DMF (15 mg/ml). [6] Insoluble in water.[5]	[4][5][6]
Storage	Desiccate at -20°C for long- term storage (months to years). Can be stored at 0-4°C for short-term (days to weeks). Shipped at ambient temperature.	[4][5][7]

Biological Activity and Mechanism of Action

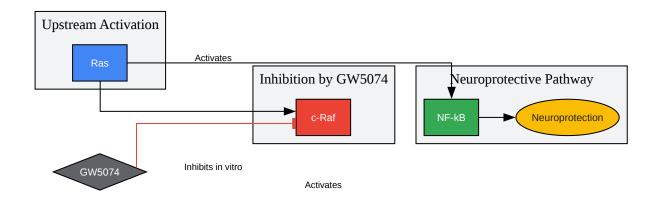
(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf (Raf-1) kinase with an IC₅₀ value of 9 nM.[4][5][6][7][8][9] It displays high selectivity for c-Raf, with over 100-fold greater potency against this kinase compared to a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[4][6]

Interestingly, while GW5074 inhibits c-Raf activity in vitro, in neuronal cells it can lead to the activation of c-Raf and B-Raf, stimulating the Raf-MEK-ERK pathway.[10][11][12] However, its neuroprotective effects are reported to be independent of the MEK-ERK and Akt signaling pathways.[10][11][12] The neuroprotection is instead linked to the activation of the Ras-NF-kB signaling pathway.[10][11]



Beyond its kinase inhibitory activity, **(Z)-GW 5074** has been identified as a compound that interacts with mutant huntingtin (mHTT) and LC3, but not wild-type HTT, suggesting a role in allele-selective lowering of mutant HTT protein.[13] It has also been shown to inhibit the transport of polyamines in pancreatic cancer cells.[2]

Signaling Pathway of (Z)-GW 5074 in Neuroprotection



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Caption: Neuroprotective signaling pathway of (Z)-GW 5074.

Experimental Protocols In Vitro Kinase Assay for c-Raf Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of **(Z)-GW 5074** against c-Raf kinase.

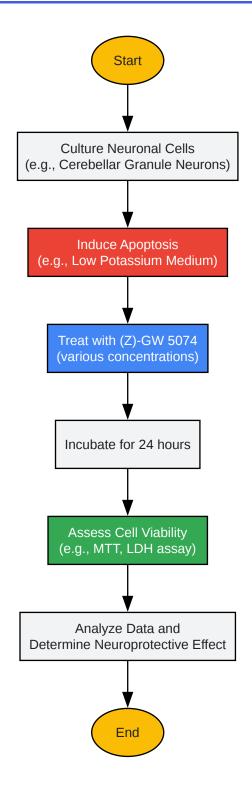
- Reagents and Materials:
 - Purified c-Raf kinase
 - MEK1 (substrate)
 - (Z)-GW 5074 (dissolved in DMSO)
 - Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)



- ∘ [y-³³P]ATP
- P30 filtermats
- 50 mM phosphoric acid
- Scintillation counter
- Procedure:
 - Prepare serial dilutions of (Z)-GW 5074 in the kinase assay buffer.
 - In a reaction well, combine the purified c-Raf kinase (5–10 mU) with the diluted (Z)-GW
 5074 or DMSO (vehicle control).
 - Initiate the kinase reaction by adding the substrate (MEK1) and [y-33P]ATP.
 - Incubate the reaction mixture at room temperature for a specified time (e.g., 40 minutes).
 - Stop the reaction and spot an aliquot of the reaction mixture onto a P30 filtermat.
 - Wash the filtermats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
 - Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
 - Calculate the percentage of inhibition for each concentration of (Z)-GW 5074 and determine the IC₅₀ value.

Experimental Workflow for Assessing Neuroprotective Effects





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Caption: Workflow for evaluating the neuroprotective effects of (Z)-GW 5074.

Applications in Research and Drug Development



(Z)-GW 5074 serves as a valuable research tool for studying the roles of c-Raf in various cellular processes. Its neuroprotective properties have made it a subject of interest in the context of neurodegenerative diseases such as Huntington's disease.[10][11][12] Furthermore, its ability to inhibit polyamine transport suggests potential applications in cancer therapy, particularly in combination with other anticancer agents.[2] The compound has also been investigated for its effects on viral infection, demonstrating the capacity to reduce JC polyomavirus infection and spread.[3]

Conclusion

(Z)-GW 5074 is a well-characterized small molecule with potent and selective inhibitory activity against c-Raf kinase. Its complex mechanism of action, involving both direct kinase inhibition and paradoxical pathway activation in certain cellular contexts, makes it a fascinating compound for further investigation. The detailed chemical, biological, and methodological information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and fundamental biological roles of (Z)-GW 5074.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
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